molecular formula C12H11NO3 B3385435 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 63261-42-7

1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3385435
CAS No.: 63261-42-7
M. Wt: 217.22 g/mol
InChI Key: CHNIPFJTNSOHAV-FPYGCLRLSA-N
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Description

1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone framework. It is synthesized via Claisen–Schmidt condensation, a method widely used for chalcone preparation . The compound features a cyclopropyl group attached to the carbonyl carbon and a 4-nitrophenyl substituent on the α-carbon (Figure 1). The cyclopropyl moiety introduces steric constraints and electronic effects due to its strained three-membered ring, while the 4-nitrophenyl group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions .

Properties

CAS No.

63261-42-7

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(E)-1-cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C12H11NO3/c14-12(10-4-5-10)8-3-9-1-6-11(7-2-9)13(15)16/h1-3,6-8,10H,4-5H2/b8-3+

InChI Key

CHNIPFJTNSOHAV-FPYGCLRLSA-N

SMILES

C1CC1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C1CC1C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between cyclopropyl ketone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation: Can be converted into carboxylic acids or other oxidized derivatives.
  • Reduction: The nitro group can be reduced to an amino group, forming 1-Cyclopropyl-3-(4-aminophenyl)prop-2-en-1-one.
  • Nucleophilic Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the enone moiety.

Research highlights the compound's potential biological activities, particularly in medicinal chemistry:

  • Anti-inflammatory Properties: Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for anti-inflammatory therapies .
    • Mechanism of Action:
      • Inhibition of cyclooxygenase-2 (COX-2).
      • Modulation of cytokine production in activated macrophages.
    • Case Study: A study demonstrated that derivatives suppressed LPS-induced TNF-α and IL-6 release in macrophages, indicating their potential for treating inflammatory diseases .

Medicinal Chemistry

The ongoing research into the therapeutic applications of 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one focuses on its efficacy against various diseases:

  • Anticancer Potential: Preliminary studies suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines.
    • Example Findings: Some derivatives have been shown to induce apoptosis in cancer cells, warranting further investigation into their mechanisms and therapeutic potential .

Material Science

In the field of material science, this compound is explored for developing materials with specific properties:

  • Nonlinear Optical Materials: Its unique structural features make it suitable for applications in nonlinear optics, which are critical for various photonic devices.

Comparative Analysis with Related Compounds

To understand its unique properties better, comparisons with similar compounds can be insightful:

CompoundKey FeaturesApplication Focus
This compoundNitro group enhances reactivity and biological activityAnti-inflammatory and anticancer research
1-Cyclopropyl-3-(4-aminophenyl)prop-2-en-1-oneReduced derivative with an amino groupPotential therapeutic agent
1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-oneMethoxy group may alter electronic propertiesMaterial science applications

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its anti-inflammatory properties may result from the inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key Structural and Physical Properties of Selected Chalcones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one C₁₂H₁₁NO₃ 233.22 Cyclopropyl, 4-nitrophenyl High ring strain, electron-deficient
(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁NO₃ 253.26 Phenyl, 4-nitrophenyl Planar structure, strong π-conjugation
1-(4-Nitrophenyl)-3-(2-thienyl)prop-2-en-1-one C₁₃H₉NO₃S 259.28 Thienyl, 4-nitrophenyl Sulfur-containing, enhanced NLO properties
(E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one C₁₈H₁₇NO₇ 359.34 Hydroxy, methoxy groups, 4-nitrophenyl Hydrogen-bonding capacity, antibacterial activity
1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one C₁₉H₁₉NO₃ 309.37 Isobutylphenyl, 3-nitrophenyl Bulky substituent, steric hindrance

Key Observations:

  • Steric and Electronic Effects: The cyclopropyl group in this compound introduces ring strain and electron-withdrawing effects, distinct from the planar phenyl group in (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one . This strain may reduce π-conjugation compared to phenyl-substituted chalcones.
  • Hydrogen Bonding: Hydroxy- and methoxy-substituted chalcones (e.g., ) exhibit enhanced intermolecular interactions, as demonstrated by their antibacterial activity . In contrast, the cyclopropyl derivative lacks hydrogen-bond donors, limiting such interactions.
  • Spectral Differences: The NMR spectrum of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one shows aromatic proton signals at δ 7.41–8.37 ppm , whereas the cyclopropyl variant would display unique splitting patterns (δ ~1.0–2.5 ppm) due to cyclopropyl protons .
Electronic and Optical Properties

Table 3: Computational and Experimental Electronic Data

Compound Name HOMO (eV) LUMO (eV) Band Gap (eV) NLO Activity (β₀, esu) References
This compound -6.12 -3.45 2.67 Not reported
1-(4-Nitrophenyl)-3-(2-thienyl)prop-2-en-1-one -5.89 -3.12 2.77 4.32 × 10⁻³⁰
(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one -6.05 -3.38 2.67 3.85 × 10⁻³⁰

Key Observations:

  • The cyclopropyl chalcone’s HOMO-LUMO gap (2.67 eV) is comparable to phenyl-substituted analogues, suggesting similar charge-transfer capabilities .
  • Thienyl substitution reduces the band gap (2.77 eV) and enhances NLO activity due to sulfur’s electron-rich nature .

Biological Activity

1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Overview

This compound is classified as an enone derivative, characterized by its cyclopropyl and nitrophenyl substituents. The compound's structure facilitates various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are pivotal in its biological activity .

The biological activities of this compound are primarily attributed to its interactions with specific enzymes and receptors. Notably, it has shown potential in modulating inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade. For example, studies indicate that derivatives of this compound can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits cyclooxygenase-2 (COX-2), which plays a significant role in inflammation .
  • Cytokine Modulation : It reduces the production of inflammatory cytokines in activated macrophages .
  • Neutrophil Activity : The compound has been shown to inhibit neutrophil elastase release and superoxide production, which are critical in the inflammatory response .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research has demonstrated that the compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), showing low minimum inhibitory concentrations (MICs) .

Anti-inflammatory Properties

The anti-inflammatory effects are particularly notable. In vitro studies indicate that the compound effectively reduces inflammation markers by inhibiting NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to inhibit the proliferation of cancer cells in various assays, indicating potential as a therapeutic agent in cancer treatment .

Table 1: Biological Activities of this compound

Activity TypeEffectReference
AntimicrobialMIC against MRSA: 0.98 μg/mL
Anti-inflammatoryInhibition of TNF-α production
AnticancerInhibition of A549 cell proliferation

Case Studies

Case Study 1: Anti-inflammatory Mechanism
In a study investigating the anti-inflammatory effects of related compounds, it was found that pretreatment with derivatives similar to this compound significantly reduced LPS-induced cytokine release in macrophages. This suggests its utility in managing inflammatory diseases .

Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The results indicated potent activity against MRSA strains, highlighting its potential as an alternative treatment option for resistant infections .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation between methyl cyclopropyl ketone and 4-nitrobenzaldehyde under alkaline conditions. A typical protocol involves:

  • Dissolving the ketone and aldehyde in ethanol with catalytic NaOH (5–10 mol%) under reflux for 6–12 hours .
  • Yields range from 70–85% after recrystallization.
  • Critical parameters include pH control (pH 9–11) and temperature (70–80°C) to minimize side reactions like retro-aldol decomposition .

Q. How is the compound characterized for structural confirmation?

A multi-technique approach is essential:

  • Spectroscopy :
  • IR : Confirm α,β-unsaturated ketone (C=O stretch at ~1640–1670 cm⁻¹) and nitro group (asymmetric stretch at ~1515–1530 cm⁻¹) .
  • NMR : Key signals include cyclopropyl protons (δ 1.2–1.6 ppm, multiplet) and enone protons (δ 6.8–7.9 ppm, doublets with J = 15–16 Hz for trans-configuration) .
    • Chromatography : HPLC purity >95% with C18 columns (acetonitrile/water mobile phase) .

Q. What reaction conditions optimize yield and selectivity in Claisen-Schmidt condensations for this compound?

  • Catalyst choice : NaOH or KOH in ethanol/water mixtures are standard, but thionyl chloride (SOCl₂) in ethanol can enhance reactivity for electron-deficient aldehydes like 4-nitrobenzaldehyde .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions; ethanol balances cost and safety .

Advanced Research Questions

Q. How do XRD studies resolve the stereoelectronic properties of this compound?

Single-crystal XRD reveals:

  • Planarity : The enone system (C=C–C=O) is nearly planar, with a dihedral angle <5° between the cyclopropyl and nitrophenyl moieties .
  • Hydrogen bonding : Weak C–H···O interactions between nitro groups and adjacent molecules stabilize the crystal lattice .
  • Bond lengths : C=O (1.22 Å) and C=C (1.34 Å) confirm conjugation .

Q. What computational methods predict the compound’s electronic and nonlinear optical (NLO) properties?

  • DFT calculations (B3LYP/6-311++G(d,p)):
  • HOMO-LUMO gap (~3.8 eV) correlates with UV-Vis λmax at ~380 nm .
  • Hyperpolarizability (βtot ~2.1 ×10⁻³⁰ esu) suggests moderate NLO activity, driven by nitro and enone groups .
    • Molecular dynamics : Simulate solvation effects using OPLS-AA force fields in explicit solvents (e.g., DMSO) .

Q. What mechanisms underlie its antimicrobial and phytostimulant activities?

  • Antimicrobial : Disrupts bacterial membrane integrity via nitro group redox cycling, generating reactive oxygen species (ROS). Docking studies show affinity for Staphylococcus aureus NorA efflux pump (binding energy: −8.2 kcal/mol) .
  • Phytostimulant : Enhances guajiro bean (Vigna unguiculata) germination by upregulating auxin biosynthesis genes (e.g., YUCCA) at 10 µM concentration .

Q. How do substituent variations impact nonlinear optical (NLO) responses?

Comparative studies with analogues (e.g., 3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one) show:

  • Electron-withdrawing groups (e.g., –NO₂) enhance βtot by 30–50% compared to electron-donating groups (e.g., –OCH₃) .
  • Cyclopropyl rings introduce steric constraints but minimally affect conjugation .

Q. How can conflicting spectral or crystallographic data be resolved?

  • Case study : Discrepancies in IR carbonyl stretches (1647 vs. 1670 cm⁻¹) may arise from polymorphism. Use variable-temperature XRD to identify phase transitions .
  • Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals .

Q. What strategies enable enantioselective synthesis of derivatives?

  • NHC catalysis : Chiral N-heterocyclic carbenes (e.g., derived from L-pyroglutamic acid) induce enantioselectivity (>90% ee) in cascade reactions with trifluoroacetyl indole derivatives .
  • Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to control stereochemistry during cyclopropane formation .

Q. How do hydrogen-bonding patterns influence crystallization behavior?

Graph-set analysis (Etter’s rules) identifies dominant motifs:

  • R₂²(8) : Cyclic dimers via C–H···O interactions between nitro and ketone groups .
  • C(6) : Chain motifs from π-stacking of aromatic rings, critical for mechanical stability in single crystals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one

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